![molecular formula C9H2BrCl2FN2O2 B8223706 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline](/img/structure/B8223706.png)
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline
Overview
Description
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline is a useful research compound. Its molecular formula is C9H2BrCl2FN2O2 and its molecular weight is 339.93 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediates in Inhibitor Synthesis : This compound is a significant intermediate in the synthesis of various inhibitors, particularly PI3K/mTOR inhibitors. Lei et al. (2015) detailed the synthesis of a compound derived from 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline, which plays a crucial role in synthesizing quinoline inhibitors (Lei et al., 2015).
Antibacterial Properties : Al-Hiari et al. (2007) explored the antibacterial properties of 8-nitrofluoroquinolone derivatives, which are structurally similar to 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline. This study highlights the compound's potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Synthesis of Novel Quinolines : Rádl & Chan (1994) demonstrated a versatile synthetic method for 1-substituted 3-nitroquinolin-4(1H)-ones, a category that includes derivatives of 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline. This research offers insights into the compound's use in synthesizing new quinoline structures (Rádl & Chan, 1994).
Anticancer Agents : Köprülü et al. (2018) evaluated the anticancer activity of various quinoline derivatives, including those related to 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline. This study underscores the compound's potential in cancer research (Köprülü et al., 2018).
Coordination Chemistry : Huang et al. (1990) investigated coordination sites in complexes with multidentate ligands containing pyridylazonaphthol and 8-quinolinol skeletons, related to the chemical structure of 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline. This research contributes to understanding the compound's applications in coordination chemistry (Huang et al., 1990).
properties
IUPAC Name |
7-bromo-4,6-dichloro-8-fluoro-3-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2BrCl2FN2O2/c10-6-4(11)1-3-7(12)5(15(16)17)2-14-9(3)8(6)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNBTOEZUZLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=CC(=C2Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2BrCl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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